molecular formula C18H25N3O2 B3012277 N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide CAS No. 941988-04-1

N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide

Cat. No. B3012277
CAS RN: 941988-04-1
M. Wt: 315.417
InChI Key: SUZLSTBSAKWFIT-UHFFFAOYSA-N
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Description

The compound N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide is a nitrogenous organic molecule that likely exhibits pharmacological activity due to its structural features. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar piperidine derivatives and their synthesis, pharmacological evaluation, and structural analysis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that include acylation, deprotection, and salt formation . For example, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was achieved through a reaction with 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, the synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides involved analogue-based rational design and screening . These methods could potentially be adapted for the synthesis of N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), mass spectrometry (MS), and X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and compare molecular structures . These methods would be essential in determining the molecular structure of N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines . The reactivity of the piperidine nitrogen, as well as the presence of substituents, can significantly influence the chemical behavior of these compounds . Understanding these reactions is crucial for the development of new compounds with desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the piperidine ring and the overall molecular structure . DFT studies can provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are related to the reactivity and interaction of the compound with biological targets . These analyses are important for predicting the behavior of N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide in biological systems and its potential as a pharmacological agent.

Scientific Research Applications

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research on indole-2-carboxamides, including compounds structurally similar to N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide, has shown their potential as allosteric modulators for the cannabinoid type 1 receptor (CB1). Studies have indicated that the structural modifications of indole-2-carboxamides significantly impact their binding affinity and cooperativity at the CB1 receptor. These findings suggest potential applications in modifying cannabinoid receptor interactions, with implications in neurological and pharmacological research (Price et al., 2005).

Chemical Functionalities Optimization

Another study focused on optimizing the chemical functionalities of indole-2-carboxamides, closely related to N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide. The research revealed key structural requirements for allosteric modulation of the CB1 receptor, such as chain length and electron-withdrawing groups. This optimization process led to the discovery of potent CB1 allosteric modulators, which could have significant implications for developing new pharmacological agents (Khurana et al., 2014).

Application in Antiplasmodial Activity

Indoloquinoline-C11-carboxamides, structurally related to N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide, have been evaluated for their antiplasmodial activity. One study identified a specific analogue as a promising compound exhibiting good selectivity indices against malaria parasites and mammalian cell lines. The compound's mechanism of action was found to involve inhibiting hemoglobin uptake in the parasite's food vacuole, indicating potential applications in antimalarial research (Mudududdla et al., 2018).

Potential in Neurodegenerative Disease Treatment

Indole derivatives, including those similar to N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide, have been studied for their potential in treating neurodegenerative diseases. Some indole derivatives demonstrated dual effectiveness as potent ligands of the NMDA receptor and exhibited antioxidant properties, highlighting their potential as neuroprotective agents (Buemi et al., 2013).

properties

IUPAC Name

N-(1-ethylindol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-2-20-13-16(15-8-3-4-9-17(15)20)19-18(23)21-11-6-5-7-14(21)10-12-22/h3-4,8-9,13-14,22H,2,5-7,10-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZLSTBSAKWFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCCCC3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide

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